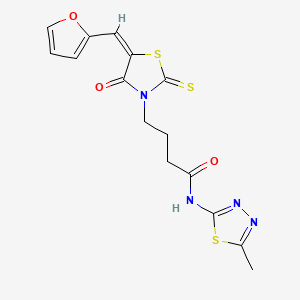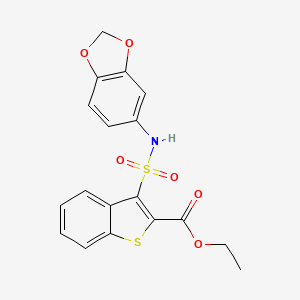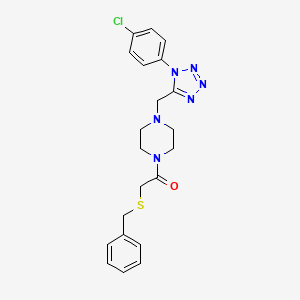![molecular formula C10H6F4N2O2S B2377517 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride CAS No. 2137806-41-6](/img/structure/B2377517.png)
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-(trifluoromethyl)pyrazole with sulfonyl fluoride under controlled conditions. One common method includes the use of alkyl iodides in DMF (dimethylformamide) to afford the N-alkyl pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
化学反应分析
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation, leading to the formation of sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides, hydrazine, carbon monoxide, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions include N-alkyl pyrazoles, disubstituted pyrimidines, and sulfonamides .
科学研究应用
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyrazole: A related compound used in the synthesis of disubstituted pyrimidines.
Thiazolecarboxamide Derivatives: These compounds share similar biological activities and are studied for their potential as STING inhibitors.
Trifluoromethylated Pharmaceuticals: Compounds like fluoxetine and celecoxib contain the trifluoromethyl group and are used in various therapeutic applications.
Uniqueness
1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride stands out due to its unique combination of the trifluoromethyl group and the pyrazole ring, which enhances its stability, reactivity, and biological activity. This makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQXCYOLDSDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)



![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)
amino}cyclobutan-1-ol](/img/structure/B2377449.png)
![1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2377451.png)

![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)
